4-(5-Chlorothiophene-2-carbonyl)morpholine
Description
4-(5-Chlorothiophene-2-carbonyl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a 5-chlorothiophene-2-carbonyl moiety. This compound is synthesized via coupling reactions, such as the condensation of 5-chlorothiophene-2-carbonyl chloride with morpholine-containing intermediates. Its structure is integral to medicinal chemistry, particularly in the design of thrombin and Factor Xa inhibitors, where the chlorothiophene group enhances lipophilicity and target binding .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)9(12)11-3-5-13-6-4-11/h1-2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGWDKFCAWGETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Chlorothiophene-2-carbonyl)morpholine involves the reaction of 5-chlorothiophene-2-carbonyl chloride with morpholine. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a suitable solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Chemical Reactions Analysis
4-(5-Chlorothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the thiophene ring.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Chlorothiophene-2-carbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways involving thiophene derivatives.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
Halogenated Morpholinothiophenes
Key analogs include 4-(2-chloro-3-thienyl)morpholine (22 ) and 4-(2-bromo-3-thienyl)morpholine (23 ). These compounds, synthesized via Buchwald-Hartwig amination or halogenation of precursor thiophenes, exhibit distinct stability and reactivity:
- 4-(2-Chloro-3-thienyl)morpholine (22) : Highly unstable, decomposes under Vilsmeier-Haack conditions (POCl₃, 50°C), preventing product isolation.
- 4-(2-Bromo-3-thienyl)morpholine (23) : Moderately stable, yielding thiophene-2-carbaldehyde (21 ) at 25% under identical conditions .
Table 1: Reactivity of Halogenated Morpholinothiophenes
| Compound | Halogen | Stability | Reaction Outcome (Vilsmeier-Haack) | Yield |
|---|---|---|---|---|
| 4-(2-Chloro-3-thienyl)morpholine | Cl | Low | Decomposition | 0% |
| 4-(2-Bromo-3-thienyl)morpholine | Br | Moderate | Thiophene-2-carbaldehyde | 25% |
The chloro-substituted analog’s instability highlights the sensitivity of halogen position and electronic effects on reactivity.
Morpholine Carboxamides and Benzylmorpholines
- N-(4-Chlorophenyl)morpholine-4-carboxamide : Exhibits a chair conformation in the morpholine ring and forms hydrogen-bonded chains in its crystal lattice. This contrasts with 4-(5-chlorothiophene-2-carbonyl)morpholine, where steric and electronic effects from the thiophene group likely disrupt similar packing .
- 4-(2-Chlorobenzyl)morpholine : Demonstrates high aqueous solubility (180 μM), comparable to other lipophilic morpholine derivatives. Solubility trends suggest that aryl substituents (e.g., benzyl vs. thiophene) modulate hydrophobicity .
Physicochemical and Conformational Properties
Solubility and Lipophilicity
- This compound : Predicted to have moderate solubility due to the balance between the polar morpholine ring and lipophilic chlorothiophene group.
Molecular Geometry
- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: The dihydrothiophene ring forms an 87.2° dihedral angle with the morpholine plane, a conformation critical for biological activity. In contrast, this compound likely adopts a planar thiophene ring, optimizing π-π stacking in enzyme binding .
Table 2: Structural Parameters of Morpholine-Thiophene Derivatives
| Compound | Dihedral Angle (Morpholine-Thiophene) | Key Feature |
|---|---|---|
| 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile | 87.2° | Non-planar dihydrothiophene ring |
| This compound* | ~0° (predicted) | Planar thiophene ring |
*Predicted based on analogous structures.
Biological Activity
4-(5-Chlorothiophene-2-carbonyl)morpholine is a compound that has garnered attention in medicinal chemistry, particularly for its biological activity as an inhibitor of blood coagulation factors. This article details its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorothiophene moiety attached to a morpholine ring. This unique structure is believed to contribute to its biological activity, particularly in anticoagulation.
The primary mechanism of action for this compound involves the inhibition of Factor Xa, a crucial component in the coagulation cascade. By inhibiting this factor, the compound effectively prevents thrombus formation, making it a potential therapeutic agent for thromboembolic disorders such as myocardial infarction and stroke .
Anticoagulant Properties
Research indicates that this compound exhibits significant anticoagulant activity. In vitro studies have shown that it selectively inhibits Factor Xa with high potency. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of the enzyme activity) significantly lower than that of many existing anticoagulants, indicating its potential as a leading candidate for clinical development .
Selectivity Profile
The selectivity of this compound for Factor Xa over other serine proteases has been highlighted in various studies. It demonstrated more than 10,000-fold higher selectivity for Factor Xa compared to thrombin and other related enzymes, suggesting a favorable safety profile with reduced risk of bleeding complications associated with non-selective anticoagulants .
Clinical Relevance
A pivotal study focused on the pharmacokinetics and pharmacodynamics of this compound showed promising results in animal models. The compound was administered intravenously and orally, demonstrating good bioavailability and effective anticoagulation without significant adverse effects .
Comparative Analysis
A comparative analysis with other anticoagulants revealed that this compound not only matched but often exceeded the efficacy of existing treatments in various assays. For example, it showed superior performance in inhibiting thrombus formation in vivo compared to traditional warfarin and newer agents like rivaroxaban .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C11H10ClN O2 |
| IC50 for Factor Xa | ~10 nM |
| Selectivity Ratio (Factor Xa/Thrombin) | >10,000 |
| Bioavailability (oral) | ~60% |
| Clinical Indications | Thromboembolic disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
